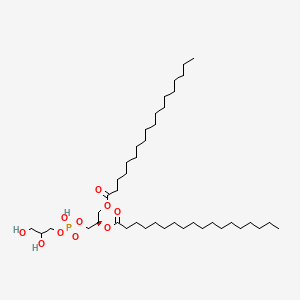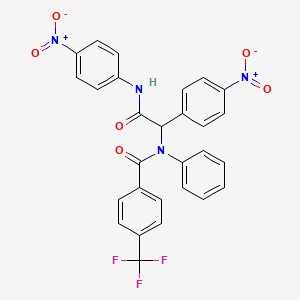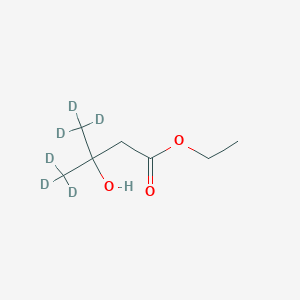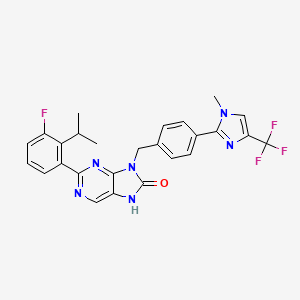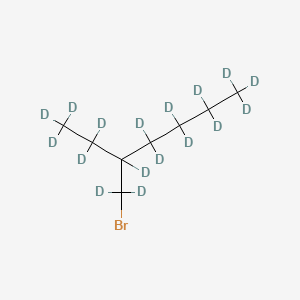
2-Ethylhexyl bromide-d17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl bromide-d17: is a deuterium-labeled derivative of 2-Ethylhexyl bromide. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl bromide-d17 involves the deuteration of 2-Ethylhexyl bromide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium. The final product is then purified and tested for isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl bromide-d17 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the bromine atom with another functional group.
Elimination Reactions: Can undergo elimination to form alkenes under basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Usually require strong bases like potassium tert-butoxide or sodium hydride and are conducted at elevated temperatures.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl bromide-d17 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl bromide-d17 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its movement and transformation in various systems. This tracking is facilitated by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The molecular targets and pathways involved depend on the specific application and the system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl bromide: The non-deuterated version of the compound.
Octyl bromide: Another alkyl bromide with a similar structure but different alkyl chain length.
Comparison:
Isotopic Labeling: The primary difference between 2-Ethylhexyl bromide-d17 and its non-deuterated counterpart is the presence of deuterium atoms, which provide unique tracking capabilities.
Chemical Properties: The chemical properties of this compound are similar to those of 2-Ethylhexyl bromide, but the deuterium atoms can affect reaction rates and mechanisms due to the isotope effect.
Eigenschaften
Molekularformel |
C8H17Br |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D |
InChI-Schlüssel |
NZWIYPLSXWYKLH-MMDJZGHJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])Br |
Kanonische SMILES |
CCCCC(CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


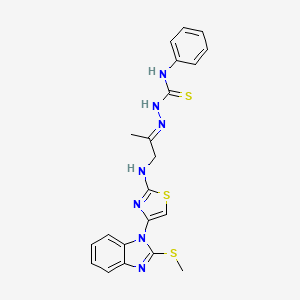
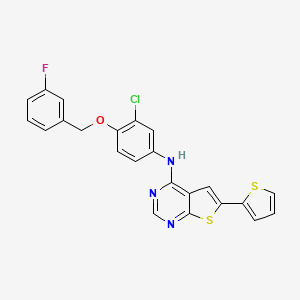
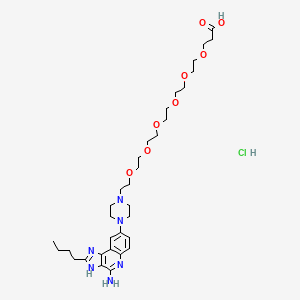


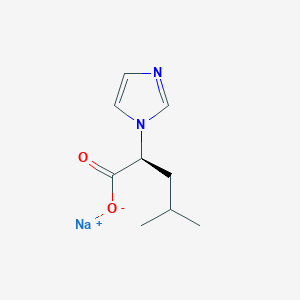
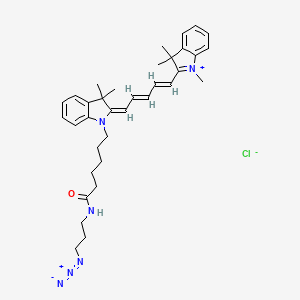

![3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12394745.png)
